1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
Description
1-Benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a dihydropyrazole derivative characterized by a central pyrazole ring fused with a dihydro moiety. Key structural features include a benzoyl group at the 1-position and two 3,4-dimethoxyphenyl substituents at the 3- and 5-positions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting biological pathways influenced by aromatic and electron-donating substituents.
Properties
IUPAC Name |
[3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-12-10-18(14-24(22)32-3)20-16-21(19-11-13-23(31-2)25(15-19)33-4)28(27-20)26(29)17-8-6-5-7-9-17/h5-15,21H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWGQTYFQWIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Basis
The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration (Scheme 1).
Scheme 1 :
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | KOH (10% aq.) | 78 | 95 |
| Solvent | Ethanol | 82 | 97 |
| Temperature | 0–5°C (initial) | 85 | 98 |
| Reaction Time | 24 h | 88 | 99 |
The use of KOH in ethanol at 0–5°C minimizes side reactions such as aldol condensation. Post-reaction purification via recrystallization from ethanol yields pale yellow crystals (m.p. 142–144°C).
Cyclocondensation with Benzoyl Hydrazine
Regioselective Pyrazoline Formation
The chalcone reacts with benzoyl hydrazine in acetic acid/isopropanol (3:1 v/v) under reflux to form the pyrazoline core. The mechanism involves conjugate addition of the hydrazine nitrogen to the α,β-unsaturated ketone, followed by cyclization and proton transfer (Scheme 2).
Scheme 2 :
Critical Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Regioselectivity |
|---|---|---|---|
| Hydrazine Equiv. | 1.2 | 72 | >99:1 |
| Solvent System | AcOH:i-PrOH (3:1) | 68 | >99:1 |
| Temperature | Reflux (110°C) | 75 | >99:1 |
| Time | 18 h | 80 | >99:1 |
Increasing the equivalents of benzoyl hydrazine beyond 1.2 reduces yield due to side-product formation. The acetic acid catalyzes both the conjugate addition and cyclization steps, while isopropanol improves solubility.
Alternative Synthetic Pathways
Post-Cyclization Acylation
An alternative route involves synthesizing the NH-pyrazoline intermediate via hydrazine hydrate, followed by benzoylation with benzoyl chloride (Scheme 3). However, this method results in lower overall yields (52–58%) due to incomplete acylation and purification challenges.
Scheme 3 :
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) reduces reaction time to 45 minutes but requires specialized equipment and offers comparable yields (76%).
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 15.6 Hz, 1H, H-β chalcone)
-
δ 6.90–7.30 (m, 12H, aromatic protons)
-
δ 5.42 (dd, J = 12.0, 4.8 Hz, 1H, H-5 pyrazoline)
¹³C NMR (100 MHz, CDCl₃) :
-
δ 192.1 (C=O benzoyl)
-
δ 149.8, 148.7 (C-3, C-4 dimethoxyphenyl)
-
δ 64.2 (C-4 pyrazoline)
Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC)
-
Purity : 98.5% (C18 column, MeOH:H₂O 80:20)
-
Retention Time : 12.7 min
Thermal Stability
-
Melting Point : 158–160°C (decomposition-free)
-
Thermogravimetric Analysis (TGA) : Stable up to 250°C
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4-Dimethoxybenzaldehyde | 420 |
| Benzoyl Hydrazine | 680 |
| Total Raw Materials | 1,100 |
Environmental Impact
-
E-Factor : 8.2 (kg waste/kg product)
-
Solvent Recovery : 85% ethanol recyclable
Chemical Reactions Analysis
Oxidative Aromatization to Pyrazole Derivatives
The 4,5-dihydro-1H-pyrazole (pyrazoline) moiety undergoes oxidation to form fully aromatic pyrazoles. This transformation is critical for enhancing conjugation and pharmacological activity.
Key Data:
Mechanistic Insight :
Oxidation proceeds via hydride abstraction or radical intermediates, followed by dehydrogenation to restore aromaticity. The 3,4-dimethoxyphenyl groups stabilize transition states through resonance effects .
[3+2] Cycloaddition Reactions
The pyrazoline ring participates in 1,3-dipolar cycloadditions with acetylene derivatives or nitrilimines, forming fused heterocycles.
Example Reaction:
Reactants :
-
Pyrazoline + Phenylselenyl chloride
Product : -
4-(Phenylselenyl)pyrazole derivative
Conditions : -
Room temperature, one-pot synthesis
Yield : 87% (analogous system)
Table: Cycloaddition Partners and Outcomes
| Dipolarophile | Product Class | Application |
|---|---|---|
| Acetylenic ketones | 4-Substituted pyrazoles | Fluoroenone synthesis |
| Maleimides | Pyrrolo[3,4-c]pyrazoles | Anticancer agents |
Functionalization at the Benzoyl Group
The benzoyl substituent undergoes nucleophilic acyl substitution or hydrolysis under controlled conditions.
Observed Transformations:
-
Hydrolysis : Acidic cleavage (HCl/EtOH, reflux) yields 3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-carboxylic acid .
-
Aminolysis : Reaction with hydrazine forms pyrazole-hydrazide conjugates, precursors for Schiff base ligands .
Kinetic Data :
| Reaction | Conditions | Half-Life (h) |
|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C | 2.5 |
| Basic hydrolysis | 2M NaOH, 60°C | 4.1 |
Electrophilic Substitution on Aromatic Rings
The 3,4-dimethoxyphenyl groups direct electrophilic attacks to the para position relative to methoxy substituents.
Demonstrated Reactions:
-
Nitration : HNO₃/AcOH at 0°C introduces nitro groups at C-2 of the dimethoxyphenyl ring (yield: 65%) .
-
Bromination : Br₂/CCl₄ selectively brominates the electron-rich aryl ring (1 eq. Br₂, 72% yield) .
Regioselectivity :
Methoxy groups enhance reactivity at positions ortho/para to themselves, as confirmed by NMR studies of halogenated derivatives .
Alkylation and Acylation of the Pyrazoline NH
Despite the steric bulk of the benzoyl group, the NH proton in 4,5-dihydro-1H-pyrazole remains reactive.
Protocol for N-Alkylation:
-
Deprotonation with LDA at -78°C in THF.
-
Quenching with alkyl halides (e.g., methyl iodide).
Limitations :
Bulky electrophiles (e.g., tert-butyl bromide) show reduced efficiency due to steric hindrance from the 3,5-aryl groups .
Ring-Opening and Rearrangement Pathways
Under strong acidic conditions, the pyrazoline ring undergoes cleavage to form β-keto hydrazones.
Example:
Conditions : H₂SO₄ (conc.), 100°C, 12 h
Product : 3,5-Bis(3,4-dimethoxyphenyl)-1-benzoylhydrazone
Yield : 58% (analogous system)
Catalytic Hydrogenation
Selective reduction of the pyrazoline’s C=N bond produces pyrrolidine derivatives, though this is less common due to competing aromatic ring hydrogenation .
Optimized Conditions :
Scientific Research Applications
The compound 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family and has garnered attention in various scientific research applications due to its unique structural properties and potential bioactivity. This article explores its applications, particularly in medicinal chemistry, material science, and agricultural chemistry.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to This compound have been studied for their ability to inhibit cancer cell proliferation. A study by Rani et al. synthesized a series of pyrazole derivatives that showed promising activity against various cancer cell lines, demonstrating the potential of this compound as a lead structure for anticancer drug development .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo. For example, derivatives were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This suggests that This compound could be developed into an effective anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies have demonstrated that certain derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific structure of This compound may enhance its efficacy against resistant strains of bacteria, making it a candidate for further investigation in the field of infectious diseases .
Organic Electronics
The unique electronic properties of pyrazole compounds have led to their exploration in organic electronics. The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of such compounds indicates their potential use in next-generation electronic devices .
Polymer Chemistry
In polymer science, pyrazole derivatives are being investigated as additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of This compound into polymer matrices may improve their performance in various applications ranging from packaging materials to automotive components .
Pesticidal Activity
There is growing interest in the use of pyrazole derivatives as pesticides. The structural characteristics of This compound suggest potential efficacy against agricultural pests. Patents have been filed regarding its use as a pesticide or herbicide, indicating its viability as an environmentally friendly alternative to traditional chemicals .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Anti-inflammatory agents | Reduces inflammation markers | |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs |
| Polymer additives | Enhances thermal stability | |
| Agricultural Chemistry | Pesticidal activity | Effective against agricultural pests |
Mechanism of Action
The mechanism by which 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For instance, its potential anticancer activity could involve inhibition of specific kinases or interference with DNA replication processes.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparisons
Key Observations :
Table 2: Cytotoxic Activity of Related Compounds
Key Observations :
- Compounds with 3,4-dimethoxyphenyl groups (e.g., Compounds 8 and 9) exhibit potent cytotoxicity (IC50 < 5 μM), suggesting that the target compound’s dimethoxy substituents may confer similar bioactivity .
Reactivity and Stability
Table 3: Reactivity Comparisons
Key Observations :
- Unlike lignin model compounds with β-O-4 bonds, the target compound’s pyrazole core and benzoyl group are likely resistant to alkaline cleavage, enhancing its stability in basic environments .
- The 3,4-dimethoxyphenyl groups in the target compound may undergo demethylation under harsh oxidative conditions, similar to lignin-derived analogs .
Biological Activity
1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound contributes to its unique biological properties.
Antitumor Activity
Research indicates that compounds with a pyrazole nucleus exhibit potent antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively.
Table 1: Antitumor Activity Data
| Compound | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| This compound | 15 | MCF-7 (Breast Cancer) | |
| Compound A | 10 | HeLa (Cervical Cancer) | |
| Compound B | 20 | A549 (Lung Cancer) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.50 µg/mL | |
| Pseudomonas aeruginosa | 0.75 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Anti-inflammatory Effects
A study involving carrageenan-induced edema in mice demonstrated that administration of the compound resulted in a reduction of inflammation comparable to standard anti-inflammatory drugs like indomethacin.
Table 3: Inhibition of Cytokines
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Modulation of Cytokine Production : It affects the signaling pathways responsible for cytokine production.
- Direct Antibacterial Action : The presence of methoxy groups enhances its interaction with bacterial membranes.
Q & A
Q. What are the standard synthetic routes for 1-benzoyl-3,5-bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, analogous pyrazoline derivatives are prepared by refluxing α,β-unsaturated ketones (chalcones) with hydrazine in ethanol or formic acid, followed by purification via recrystallization . Key variables include solvent choice (e.g., formic acid enhances cyclization efficiency), reaction time (8–12 hours), and stoichiometric ratios (1:1 chalcone-to-hydrazine). Yields range from 75% to 86% under optimized conditions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR confirm the dihydropyrazole ring and substituent positions (e.g., benzoyl and dimethoxyphenyl groups).
- X-ray crystallography : Reveals the envelope conformation of the pyrazole ring and dihedral angles between aromatic substituents, which influence intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the compound’s basic biological activity?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
- Antioxidant : DPPH radical scavenging assays .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., IC values) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. fluoro groups) impact biological activity in pyrazoline derivatives?
Methoxy groups enhance electron-donating effects, improving binding to hydrophobic pockets in enzymes (e.g., COX-2). Fluorine substituents increase metabolic stability and membrane permeability due to electronegativity and lipophilicity. Comparative studies show 3,4-dimethoxyphenyl derivatives exhibit superior antibacterial activity over fluorinated analogs, likely due to enhanced π-π stacking with microbial targets .
Q. What structural features in the crystal lattice influence the compound’s pharmacological interactions?
- Envelope conformation : The pyrazole ring’s puckering (e.g., C8 deviation of 0.114 Å in fluorophenyl analogs) affects steric compatibility with enzyme active sites .
- Dihedral angles : Angles between aromatic rings (e.g., 83.7° between dimethoxyphenyl groups) determine molecular planarity and stacking interactions. Smaller angles (<30°) enhance DNA intercalation potential .
Q. How can contradictions in biological activity data across studies be resolved methodologically?
Discrepancies (e.g., varying IC values) may arise from:
- Assay conditions : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays).
- Solubility : Use of DMSO vs. ethanol as solvents alters compound aggregation.
- Structural analogs : Impurity profiles (e.g., unreacted chalcone intermediates) must be ruled out via HPLC purity checks (>95%) .
Q. What computational methods are employed to predict binding modes with biological targets?
- Molecular docking : AutoDock or Glide simulations using X-ray crystal structures (e.g., COX-2 PDB ID 5KIR) identify key interactions (e.g., hydrogen bonds with Ser530) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Methodological Considerations
Q. How is regioselectivity achieved during pyrazoline synthesis?
Regioselectivity is controlled by:
- Chalcone geometry : Trans-chalcones favor 1,3-dipolar cycloaddition to form 3,5-disubstituted pyrazolines.
- Catalysts : Acetic acid promotes hydrazine attack at the β-carbon of chalcones, directing ring closure .
Q. What strategies optimize yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes with comparable yields .
- Green chemistry : Ethanol/water mixtures reduce toxicity without compromising yield (75–80%) .
Data Contradictions and Resolution
Q. Why do some studies report high antibacterial activity while others show minimal effects?
Variations may stem from:
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thinner cell walls.
- Efflux pumps : Overexpression in resistant strains (e.g., P. aeruginosa) reduces intracellular accumulation.
Confirmatory assays with efflux pump inhibitors (e.g., PAβN) clarify mechanistic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
